molecular formula C16H16N2O3 B2851066 Z-DL-Phg-NH2 CAS No. 125515-95-9

Z-DL-Phg-NH2

Cat. No.: B2851066
CAS No.: 125515-95-9
M. Wt: 284.315
InChI Key: NTKPNKLUBASDQB-UHFFFAOYSA-N
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Description

Z-DL-Phg-NH2, also known as benzyl N-(2-amino-2-oxo-1-phenylethyl)carbamate, is a compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Properties

IUPAC Name

benzyl N-(2-amino-2-oxo-1-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c17-15(19)14(13-9-5-2-6-10-13)18-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKPNKLUBASDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Z-DL-Phg-NH2 undergoes various chemical reactions, including:

Scientific Research Applications

Z-DL-Phg-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-DL-Phg-NH2 involves its role as a peptide coupling reagent. It facilitates the formation of peptide bonds by activating the carboxyl group of an amino acid, allowing it to react with the amino group of another amino acid . This process is crucial in the synthesis of peptides and proteins.

Comparison with Similar Compounds

Z-DL-Phg-NH2 can be compared to other similar compounds such as:

This compound is unique due to its specific structure and reactivity, making it a valuable tool in peptide synthesis and other chemical processes.

Biological Activity

Z-DL-Phg-NH2, a synthetic peptide compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound, also known as Z-DL-phenylglycine amide, is characterized by its ability to interact with various biological targets, including enzymes and receptors. Its molecular structure allows it to participate in significant biochemical processes, making it a subject of interest for drug development and therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites. This interaction alters the enzyme's conformation, preventing substrate binding and catalysis.
  • Receptor Binding : this compound may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : It has been shown to reduce inflammation in various experimental models, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Antiviral Activity : The compound has demonstrated potential in inhibiting viral replication, which could be beneficial in developing antiviral therapeutics.

Case Studies and Experimental Data

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways. The inhibition was quantified using standard enzyme assays, showing a significant reduction in enzymatic activity at micromolar concentrations.
  • Cell Culture Experiments :
    • In vitro studies using various cell lines revealed that treatment with this compound led to a decrease in cell viability in cancer cell lines compared to control groups. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity.
  • Animal Models :
    • Animal studies have indicated that administration of this compound resulted in reduced tumor growth and improved survival rates in xenograft models. These findings support the compound's potential as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Enzyme InhibitionBinds to active sites, altering enzyme conformation
Anti-inflammatoryReduces cytokine production
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication

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